what is tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate
what is tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate
An In-Depth Technical Guide to tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate: A Biomimetic Modifier for Advanced Drug Delivery and Biomedical Applications
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, a functionalized biomimetic molecule designed for advanced applications in drug development and materials science. At its core is the phosphorylcholine (PC) headgroup, which mimics the zwitterionic surface of eukaryotic cell membranes. This unique characteristic imparts exceptional biocompatibility and anti-fouling properties, positioning the molecule as a critical building block for creating "stealth" nanoparticles, modifying biomedical device surfaces, and engineering sophisticated drug delivery systems. We will explore its chemical properties, the scientific principles behind its function, synthesis strategies, and detailed protocols for its application, offering researchers and developers a thorough understanding of its potential to mitigate biological rejection and enhance therapeutic efficacy.
Molecular Profile and Physicochemical Properties
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a strategically designed molecule featuring three key components: a reactive phosphorylcholine headgroup responsible for its biological inertness, a hexanoate linker providing spatial separation and flexibility, and a tert-butyl ester protecting group that allows for controlled chemical conjugation.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 73839-23-3 | [1][2] |
| Molecular Formula | C₁₅H₃₂NO₆P | [1][2][3] |
| Molecular Weight | 353.39 g/mol | [1][2][3] |
| Solubility | Soluble in Water | [1] |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
| Primary Use | Biomedical reagent, drug impurity reference | [3] |
The Scientific Rationale: The Power of the Phosphorylcholine Headgroup
The primary value of this molecule is derived from the phosphorylcholine (PC) moiety. The PC group is the most common phospholipid headgroup found on the outer leaflet of red blood cell membranes, making it the primary interface between the cell and its external environment, including blood plasma[4]. This evolutionary design is the foundation for its utility in biomedicine.
Mechanism of Biocompatibility (Anti-Fouling):
The zwitterionic nature of the PC group—possessing both a positive quaternary ammonium ion and a negative phosphate group—results in a net neutral charge[4]. In an aqueous environment, this structure tightly binds water molecules, forming a dense, stable hydration layer. This layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins, lipids, and cells onto the surface[4][5]. This phenomenon, known as anti-fouling, is critical for any material or nanoparticle intended for in vivo use. By inhibiting protein adsorption, a PC-functionalized surface can:
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Prevent the Protein Corona: In the bloodstream, nanoparticles are rapidly coated with proteins, forming a "protein corona" that dictates their biological fate, often leading to rapid clearance by the immune system (macrophages)[5][6]. PC surfaces significantly reduce corona formation, creating "stealth" nanoparticles that can circulate longer.[6]
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Reduce Thrombogenicity: Protein adsorption is the initial step in the coagulation cascade. By preventing this, PC coatings on medical devices like cardiovascular stents dramatically reduce the risk of blood clot formation (thrombosis).[4][7]
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Inhibit Biofilm Formation: Bacterial adhesion, the precursor to dangerous biofilm formation on devices like catheters, is also suppressed by the anti-fouling properties of PC.[4]
Caption: Mechanism of anti-fouling by a phosphorylcholine-coated surface.
Synthesis and Functionalization Strategy
The structure of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is designed for versatility. The tert-butyl group serves as a robust protecting group for the carboxylic acid. This allows for chemical modifications at other parts of a larger molecule without affecting the hexanoate terminus. Upon completion of other synthetic steps, the tert-butyl group can be selectively removed under acidic conditions to reveal a terminal carboxylic acid. This free acid is a versatile chemical handle that can be activated (e.g., to an NHS-ester) and readily conjugated to amine-containing molecules, such as lipids, polymers, or proteins, to anchor the PC moiety to the desired scaffold.
Caption: General workflow for deprotection and conjugation of the molecule.
Core Applications in Research and Drug Development
Nanoparticle Engineering for Drug Delivery
The primary application for this molecule in drug development is the surface functionalization of nanoparticles (e.g., liposomes, polymeric micelles, metallic nanoparticles). This serves as a powerful alternative to Poly(ethylene glycol) (PEG), the current gold standard for "stealth" coatings.[5]
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Causality: By creating a PC-coated nanoparticle, developers can significantly reduce the formation of a protein corona. This prevents recognition and uptake by the reticuloendothelial system (RES), primarily macrophages in the liver and spleen.[5][6] The direct consequence is a longer circulation half-life, which provides a greater opportunity for the nanoparticle to accumulate at the target site (e.g., a tumor) through passive (EPR effect) or active targeting.
Caption: Comparison of uncoated vs. PC-coated nanoparticle fate.
Surface Modification of Medical Devices
The molecule can be used to covalently attach a dense layer of phosphorylcholine groups to the surface of medical devices.
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Causality: For blood-contacting devices such as stents, vascular grafts, and catheters, surface-induced thrombosis is a major cause of failure. By immobilizing PC groups on the surface, the initial protein adsorption that triggers the clotting cascade is prevented.[4][7] This creates a more hemocompatible surface, reducing the need for aggressive anti-coagulant therapy and lowering the risk of device failure.[7] Studies have shown that PC coatings can lead to a significant reduction in complications and an improved device lifespan.[8]
Experimental Protocol: Preparation of Phosphorylcholine-Functionalized Liposomes
This protocol describes a self-validating system for creating PC-coated liposomes for drug delivery research, starting with tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate.
Objective: To formulate liposomes with a surface functionalized with phosphorylcholine to enhance their biocompatibility.
Materials:
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tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate
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Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
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Solvents: Dichloromethane (DCM), Trifluoroacetic acid (TFA), Chloroform
-
Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)
-
Buffers: Phosphate-Buffered Saline (PBS, pH 7.4)
Methodology:
Part A: Deprotection and Activation of the PC-Linker
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Deprotection: Dissolve 10 mg of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate in 1 mL of DCM. Add 100 µL of TFA. Stir at room temperature for 4 hours to cleave the tert-butyl group.
-
Verification: Evaporate the solvent and TFA under vacuum. Confirm the deprotection via Mass Spectrometry by observing the expected mass shift.
-
Activation: Re-dissolve the resulting carboxylic acid (6-(O-Phosphorylcholine)hydroxyhexanoic acid) in anhydrous DCM. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Stir under an inert atmosphere (nitrogen or argon) for 6 hours at room temperature to form the NHS-ester.
Part B: Conjugation to Lipid
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Dissolve 1 molar equivalent of DSPE (relative to the starting PC-linker) in chloroform in a separate flask.
-
Add the activated PC-linker solution from Part A to the DSPE solution. Add 2 molar equivalents of a non-nucleophilic base like triethylamine (TEA) to neutralize the acid formed.
-
Stir the reaction overnight at room temperature.
-
Purification: Purify the resulting DSPE-PC conjugate using silica gel column chromatography to remove unreacted starting materials. Confirm product identity via NMR and Mass Spectrometry.
Part C: Liposome Formulation and Characterization
-
Lipid Film Hydration: Prepare a lipid mixture in chloroform consisting of DSPC, Cholesterol, and the DSPE-PC conjugate at a molar ratio of 55:40:5.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.
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Hydrate the film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) to form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles (LUVs) of a defined size.
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Characterization (Self-Validation):
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Size & Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a homogenous population.
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Surface Charge: Determine the Zeta Potential. A near-neutral potential is expected, confirming the zwitterionic PC surface is successfully presented.
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Protein Adsorption Assay: Incubate the liposomes with fetal bovine serum (FBS). Quantify the amount of adsorbed protein (e.g., using a BCA assay) and compare it to control liposomes made without the DSPE-PC conjugate. A significant reduction in protein adsorption validates the anti-fouling property.
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Conclusion and Future Outlook
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is more than just a chemical reagent; it is an enabling tool for overcoming fundamental challenges in biocompatibility. Its ability to mimic the natural cell surface provides a powerful strategy to control biological interactions at the nano- and micro-scale. Future applications will likely see its integration into more complex systems, including multi-functional nanoparticles for targeted theranostics, advanced coatings for implantable biosensors, and scaffolds for tissue engineering where minimizing foreign body response is paramount. As the demand for more sophisticated and biologically integrated materials grows, the utility of precisely engineered biomimetic molecules like this will continue to expand.
References
- Direct Comparison of Poly(ethylene glycol) and Phosphorylcholine Drug-Loaded Nanoparticles In Vitro and In Vivo.
- Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. PMC - PubMed Central.
- Phosphorylcholine – Knowledge and References. Taylor & Francis.
- The Next Frontier in Coating Technology: Phosphorylcholine Coating for Enhanced Performance. Typical Culture.
- Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands. NIH.
- tert-Butyl 6-(O-Phosphorylcholine)
- tert-Butyl 6-(O-Phosphorylcholine)
- tert-Butyl 6-(O-Phosphorylcholine)
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